![molecular formula C8H10ClNO2S B2576562 N-[(3-methylphenyl)methyl]sulfamoyl chloride CAS No. 2228661-96-7](/img/structure/B2576562.png)

N-[(3-methylphenyl)methyl]sulfamoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

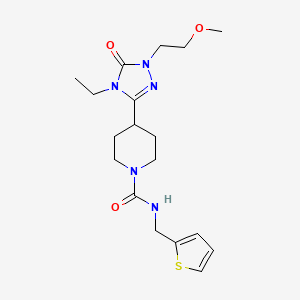

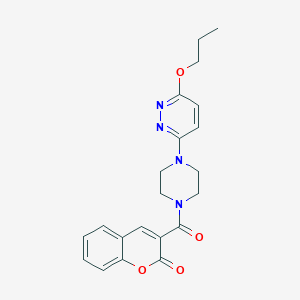

“N-[(3-methylphenyl)methyl]sulfamoyl chloride” is a chemical compound with the CAS Number: 2228661-96-7 . Its IUPAC name is (3-methylbenzyl)sulfamoyl chloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10ClNO2S/c1-7-3-2-4-8(5-7)6-10-13(9,11)12/h2-5,10H,6H2,1H3 . This code represents the molecular structure of the compound.Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Evaluation

Research on novel heterocyclic compounds incorporating sulfamoyl moieties has demonstrated their potential as antimicrobial agents. These compounds, synthesized through reactions involving similar sulfamoyl chloride derivatives, have shown promising antibacterial and antifungal activities. This suggests that N-[(3-methylphenyl)methyl]sulfamoyl chloride could serve as a precursor in the synthesis of antimicrobial agents, contributing to the development of new therapeutics to combat microbial infections (Darwish et al., 2014).

Chemical Synthesis and Functionalization

Sulfamoyl chlorides, including compounds structurally related to this compound, are valuable reagents in organic synthesis. They are used in sulfamoylation reactions to introduce sulfamoyl groups into various organic molecules, enhancing their chemical properties and functionalities. Such transformations are crucial in the synthesis of complex molecules for materials science, medicinal chemistry, and various industrial applications (Okada et al., 2000).

Nanofiltration Membrane Development

Sulfonated derivatives, closely related to sulfamoyl chloride compounds, have been used in the development of novel nanofiltration membranes. These membranes show improved water flux and dye rejection capabilities, which are essential for water treatment and purification processes. The incorporation of sulfonated groups into the membrane structure enhances hydrophilicity and separation efficiency, indicating that this compound could be explored for similar applications (Liu et al., 2012).

Catalysis and Chemical Transformations

Research involving sulfamoyl chloride derivatives has highlighted their role in catalyzing various chemical reactions. These compounds can facilitate transesterification reactions, which are critical in synthesizing esters from acids and alcohols. This catalytic activity underscores the potential of this compound in synthetic chemistry, particularly in the efficient synthesis of esters and other valuable organic compounds (Bo et al., 2003).

Environmental and Material Science Applications

The study of perfluorinated sulfonamides, which share functional group similarities with sulfamoyl chlorides, has provided insights into their occurrence, sources, and human exposure in indoor and outdoor environments. Such research is crucial for understanding the environmental impact and safety of chemical compounds used in consumer products and industrial applications. This knowledge could guide the responsible use and management of compounds like this compound in various scientific and industrial contexts (Shoeib et al., 2005).

Safety and Hazards

Propiedades

IUPAC Name |

N-[(3-methylphenyl)methyl]sulfamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-7-3-2-4-8(5-7)6-10-13(9,11)12/h2-5,10H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNBTRISLIXZHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-11-(6-fluoropyridin-2-yl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B2576481.png)

![4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2576484.png)

![1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2576490.png)

![Tert-butyl 7-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate](/img/structure/B2576493.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2576495.png)

![ethyl 6-methyl-4-[(2-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2576498.png)

![8-{[1-(6-Phenylpyridazin-3-yl)piperidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2576500.png)